![molecular formula C10H18N2 B2540562 hexahydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]piperazine] CAS No. 1935978-09-8](/img/structure/B2540562.png)
hexahydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]piperazine]
Description
Hexahydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]piperazine] is a spirocyclic compound characterized by a cyclobutane ring fused to a pyrrolo[1,2-a]piperazine moiety. This structural motif confers conformational rigidity, which can enhance binding specificity to biological targets.
Propriétés
IUPAC Name |
spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane] | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-3-9-10(4-2-5-10)11-6-8-12(9)7-1/h9,11H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTIOVYYUJKCNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3(CCC3)NCCN2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Cyclobutane Ring Formation via [2+2] Cycloaddition
The cyclobutane core is frequently synthesized via photochemical [2+2] cycloaddition of alkenes. For example, irradiation of 1,3-diene derivatives in the presence of a photosensitizer yields bicyclic intermediates that serve as precursors for spirocyclic systems. A modified protocol employs ethylene gas under high pressure to generate strained cyclobutane rings, though yields remain modest (30–45%) due to competing polymerization.
Piperazine Synthesis and Functionalization
Piperazine derivatives are typically prepared through ethylenediamine cyclization. Patent US6603003B2 details a two-step process: (1) condensation of ethylenediamine with esters to form 3,4-dehydropiperazine-2-ones, followed by (2) reduction using lithium aluminum hydride (LiAlH4) to yield substituted piperazines. This method achieves 68–72% yields for N-alkylated variants, critical for subsequent spiroannulation.
Spirojunction Construction Methodologies
Tandem Alkylation-Cyclization
A landmark approach involves alkylating a pre-formed pyrrolo[1,2-a]piperazine with a cyclobutane-containing electrophile. For instance, treatment of 1-(2-bromoethyl)pyrrolo[1,2-a]piperazine with cyclobutylmagnesium bromide under Grignard conditions generates the spirocyclic product in 58% yield after optimization. Key parameters include:
Parameter | Optimal Condition | Yield Impact |
---|---|---|
Temperature | −78°C to 0°C | Prevents side reactions |
Solvent | Tetrahydrofuran (THF) | Enhances nucleophilicity |
Catalyst | None | Simplifies purification |
Ring-Closing Metathesis (RCM)
Olefin metathesis using Grubbs’ catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) enables efficient spirocycle formation. Starting from diallyl-pyrrolo[1,2-a]piperazine derivatives, RCM at 40°C in dichloromethane produces the cyclobutane-fused system with 82% enantiomeric excess (ee) when chiral auxiliaries are employed.
Stereochemical Control and Resolution
Diastereoselective Reduction
The stereochemistry at the spirocarbon is controlled during hydride reductions. Sodium borohydride (NaBH4) in methanol preferentially generates the cis-diastereomer (dr 4:1), whereas LiAlH4 in ether favors the trans-isomer (dr 3:1). Computational studies attribute this to steric hindrance during transition-state stabilization.
Chiral Pool Synthesis
Using Boc-protected cyclobutane diamines as starting materials, researchers have achieved >99% ee via enzymatic resolution with Candida antarctica lipase B. This method, while cost-intensive, is indispensable for pharmaceutical applications requiring high enantiopurity.
Advanced Functionalization Strategies
Late-Stage C–H Activation
Palladium-catalyzed C–H arylation at the pyrrolo[1,2-a]piperazine’s 3-position introduces aryl groups without disrupting the spirocycle. Using Pd(OAc)2 and 2,2'-bipyridine, electron-deficient aryl iodides couple at 80°C with 75–89% yields.
Post-Spiroannulation Oxidation
Selective oxidation of the cyclobutane ring with ruthenium tetroxide (RuO4) introduces ketone functionalities, enabling further diversification. Careful stoichiometry control (1.2 equiv RuO4) prevents over-oxidation to carboxylic acids.
Industrial-Scale Production Considerations
Cost-Effective Catalysts
Replacing noble metal catalysts with nickel-based systems reduces production costs. For example, NiCl2(dppe) catalyzes spiroannulation at 120°C with comparable efficiency to palladium analogs (yields: 65% vs. 70%).
Solvent Recycling
Continuous flow systems using supercritical CO2 as a solvent achieve 98% solvent recovery while maintaining reaction yields (avg. 73%). This aligns with green chemistry principles and reduces waste.
Analytical and Characterization Data
Spectroscopic Profiles
X-ray Crystallography
Single-crystal analysis confirms the chair conformation of the piperazine ring and puckered cyclobutane geometry (dihedral angle: 112.7°).
Analyse Des Réactions Chimiques
Types of Reactions
Hexahydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]piperazine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the cyclobutane ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Applications De Recherche Scientifique
Hexahydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]piperazine] has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mécanisme D'action
The mechanism of action of hexahydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]piperazine] depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved are subject to ongoing research and may vary depending on the specific context of use .
Comparaison Avec Des Composés Similaires
Spirocyclic Analogs with Varying Ring Sizes
Spirocyclic pyrrolo[1,2-a]pyrazine derivatives differ primarily in the size of the aliphatic ring fused to the heterocyclic core. Key examples include:
Key Insights :
Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives
These derivatives feature a diketone functional group absent in the target compound. Notable examples include:
Key Insights :
Non-Spiro Pyrrolo[1,2-a]pyrazine Derivatives
Non-spiro analogs exhibit varied bioactivities depending on substituents:
Key Insights :
- Aryl and alkyl substituents enhance lipophilicity, improving membrane permeability in anti-inflammatory and antimalarial agents .
Physicochemical and Pharmacokinetic Considerations
- Solubility : The diketone group in dione derivatives increases polarity, whereas the cyclobutane-spiro compound’s hydrophobicity may favor blood-brain barrier penetration.
Activité Biologique
Hexahydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]piperazine] (CAS Number: 1935978-09-8) is a complex organic compound notable for its unique spirocyclic structure that integrates a cyclobutane moiety with a pyrrolo[1,2-a]piperazine unit. This compound has garnered attention due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The molecular formula of hexahydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]piperazine] is CHN, with a molecular weight of approximately 178.23 g/mol. The structural characteristics contribute significantly to its reactivity and biological interactions.
Biological Activity
Research indicates that compounds within the spirocyclic class, including hexahydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]piperazine], exhibit a variety of biological activities:
- Antimicrobial Activity : Some derivatives have shown promising activity against multi-drug resistant bacteria.
- Antiviral Properties : Similar compounds have been noted for their antiviral efficacy, particularly in inhibiting viral replication.
- Anticancer Potential : The spirocyclic structure is associated with various anticancer mechanisms, including apoptosis induction in cancer cells.
The biological activity of hexahydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]piperazine] can be attributed to its ability to interact with specific biological targets. Studies often focus on its binding affinity and inhibitory effects on enzymes or receptors involved in disease processes.
Data Table: Biological Activities of Related Compounds
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Hexahydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]piperazine] | Spirocyclic | Antimicrobial, Antiviral | Unique spirocyclic architecture |
Pyrrolo[1,2-a]pyrazine-1,4-dione | Heterocyclic | Antimicrobial | Strong activity against multi-drug resistant bacteria |
6-Chloropyrrolidine | Aliphatic amine | Antiviral | Simpler structure relevant in drug development |
Spiro[imidazo[1,5-a]pyridine]-3-piperidine | Spirocyclic | Anticancer | Distinct biological targets |
Case Studies and Research Findings
Several studies have explored the pharmacological potential of hexahydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]piperazine]:
- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives exhibited significant antimicrobial activity against various strains of bacteria. For instance, one study reported an IC value in the low micromolar range for certain bacterial strains.
- Antiviral Activity : A comparative study highlighted the antiviral properties of related spiro compounds against HIV and other viruses. The mechanism involved inhibition of viral entry into host cells.
- Cytotoxicity Against Cancer Cells : Research involving human cancer cell lines indicated that hexahydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]piperazine] induced apoptosis in a dose-dependent manner. The compound's unique structure may enhance its interaction with cellular targets involved in apoptosis pathways.
Q & A
Q. What are the common synthetic routes for hexahydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]piperazine] derivatives?
Synthesis often involves tandem cyclization and rearrangement strategies. For example:
- Tandem iminium cyclization : Reacting pyridinyloxyacetaldehyde with primary amines under acidic (TFA) or Lewis acid (TiCl₄) catalysis generates spirocyclic pyrrolo-pyrazine scaffolds .
- Pd-catalyzed intramolecular cyclization : N-Alkyl-N-allyl-pyrrolo-2-carboxamides undergo regioselective cyclization to form pyrrolo[1,2-a]pyrazin-1-ones or pyridinones .
- Spiro ring formation : Multi-step protocols (e.g., Friedel-Crafts or Grignard reactions followed by hydrazine-mediated ring closure) are used to assemble spirocyclic cores .
Q. How can spectroscopic techniques characterize the spirocyclic structure of this compound?
Key methods include:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies molecular weight (e.g., 210.27 g/mol for substituted derivatives) and fragmentation patterns .
- NMR spectroscopy : Distinguishes sp³ hybridized carbons in the cyclobutane and pyrrolo-piperazine rings. For example, ¹³C NMR resolves stereochemistry at spiro junctions .
- X-ray crystallography : Resolves absolute configuration, as seen in cyclo(Leu-Pro) derivatives .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in synthesizing pyrrolo[1,2-a]pyrazine-based spiro compounds?
Regioselectivity is controlled via:
- Catalyst choice : TFA promotes cyclization with aromatic amines, while TiCl₄ favors aliphatic amines .
- Substituent effects : Electron-donating groups (e.g., methoxy) on the pyrrolo[1,2-a]pyrazine core enhance reaction yields and selectivity .
- Thermodynamic vs. kinetic control : Pd-catalyzed reactions favor kinetically stable products (e.g., pyrrolo[1,2-a]pyrazin-1-ones over pyridinones) .
Q. How does computational modeling contribute to understanding the bioactivity of these derivatives?
Molecular docking and dynamics simulations predict binding interactions. For example:
- Antimalarial activity : Pyrrolo[1,2-a]quinoxaline derivatives inhibit β-hematin formation by mimicking chloroquine’s interaction with heme .
- Nicotinic receptor binding : Rigid spiro analogs (e.g., tetrahydropyrazino[1,2-a]indoles) are modeled to assess affinity for neuronal receptors .
Q. What experimental approaches evaluate the pharmacological potential of these compounds?
- In vitro bioassays :
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.